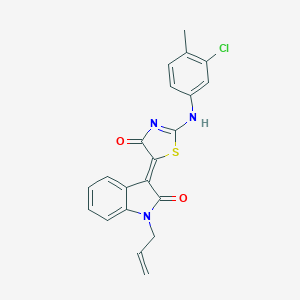![molecular formula C21H22N4O3S B308290 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308290.png)
1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound with potential applications in scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Mechanism of Action
The mechanism of action of 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In addition, the compound has been shown to have anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its broad-spectrum activity against various cancer cell lines. It also exhibits antifungal and antibacterial activity, making it a potential candidate for the treatment of infections. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.
Future Directions
There are several future directions for research on 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to investigate the compound's potential as a therapeutic agent for cancer and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and to identify potential targets for the compound.
Synthesis Methods
The synthesis of 1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multi-step process. The starting material is 2-chloro-5-methylfuran, which is reacted with sodium azide to form 2-azido-5-methylfuran. This compound is then reacted with 2-bromo-3-(butylthio)benzoic acid to yield 2-(butylsulfanyl)-5-methylfuran-3-carboxylic acid. The final product is obtained by reacting this intermediate with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and acetic anhydride.
Scientific Research Applications
1-[3-(butylsulfanyl)-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits antifungal and antibacterial activity.
properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[3-butylsulfanyl-6-(5-methylfuran-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H22N4O3S/c1-4-5-12-29-21-22-19-18(23-24-21)15-8-6-7-9-16(15)25(14(3)26)20(28-19)17-11-10-13(2)27-17/h6-11,20H,4-5,12H2,1-3H3 |
InChI Key |
LIQXVUZEWZQLQZ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C)C(=O)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[4-(Benzyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B308210.png)
![7-Acetyl-6-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308211.png)
![3-[(4-Methylbenzyl)thio]-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308212.png)
![10-Bromo-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308213.png)
![N,N-dimethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308214.png)
![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B308217.png)
![3-(Allylsulfanyl)-6-[2-(benzyloxy)-5-chlorophenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308219.png)
![3-(Allylsulfanyl)-6-[2-(benzyloxy)-5-bromophenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308220.png)
![6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazin-5-one](/img/structure/B308221.png)

![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B308223.png)
![6-[2-(2-Furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide](/img/structure/B308226.png)
![6-(4-Chlorophenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308227.png)
![6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-pentylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B308229.png)